molecular formula C21H19F3N4O B2412113 1-(2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 2034309-14-1

1-(2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No. B2412113
CAS RN: 2034309-14-1
M. Wt: 400.405
InChI Key: JLNJNWJFSYMTOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a urea derivative, which contains an imidazopyridine moiety and a trifluoromethylphenyl group. Urea derivatives are known for their wide range of biological activities, and imidazopyridines are a class of compounds that have been studied for their potential pharmacological properties .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. For instance, the urea group might participate in acid-base reactions, and the aromatic rings might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

Predicting the physical and chemical properties of a compound from its structure alone can be challenging. Properties such as solubility, melting point, and boiling point would depend on the precise 3D structure and the intermolecular forces .

Scientific Research Applications

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Given the presence of an imidazopyridine moiety, it might interact with GABA receptors, similar to other imidazopyridine derivatives .

Safety and Hazards

Without specific experimental data, it’s difficult to predict the exact safety profile and hazards associated with this compound. Standard safety precautions should be taken when handling it .

Future Directions

The future research directions would depend on the observed biological activity of this compound. If it shows promising activity in initial studies, it might be further optimized and studied in more complex biological systems .

properties

IUPAC Name

1-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N4O/c22-21(23,24)15-8-2-4-10-17(15)27-20(29)26-16-9-3-1-7-14(16)18-13-28-12-6-5-11-19(28)25-18/h1-4,7-10,13H,5-6,11-12H2,(H2,26,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLNJNWJFSYMTOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)NC4=CC=CC=C4C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.